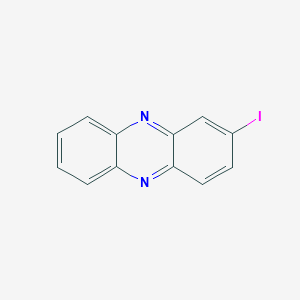
2-Iodophenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodophenazine is an organic compound with the molecular formula C12H7IN2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The presence of an iodine atom at the 2-position of the phenazine ring imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodophenazine typically involves the iodination of phenazine. One common method is the direct iodination of phenazine using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of phenazine followed by selective iodination. The reaction conditions are optimized to achieve high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodophenazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenazines with different functional groups.
Oxidation and Reduction: Products include oxidized and reduced forms of phenazine derivatives.
Applications De Recherche Scientifique
2-Iodophenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: It exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its antitumor and antioxidant activities, making it a potential candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure
Mécanisme D'action
The mechanism of action of 2-Iodophenazine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
Phenazine: The parent compound of 2-Iodophenazine, known for its broad-spectrum biological activities.
2-Chlorophenazine: Similar in structure but with a chlorine atom instead of iodine, exhibiting different reactivity and biological properties.
2-Bromophenazine: Another halogenated derivative with bromine, used in similar applications but with distinct chemical behavior
Uniqueness of this compound: The presence of the iodine atom at the 2-position makes this compound unique in terms of its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens impart distinct chemical properties, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
2876-21-3 |
|---|---|
Formule moléculaire |
C12H7IN2 |
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
2-iodophenazine |
InChI |
InChI=1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H |
Clé InChI |
FQUDIWVQNWDEPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


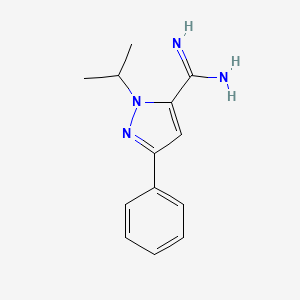
-pyridinyl)-methanone](/img/structure/B13426626.png)
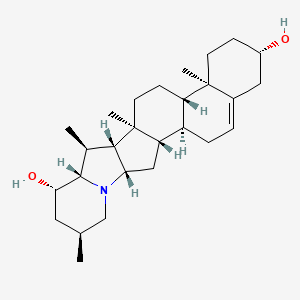
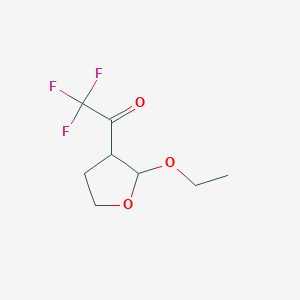
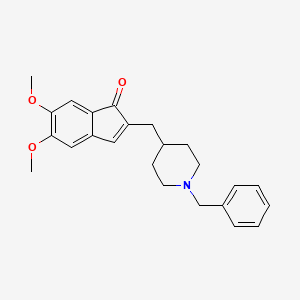
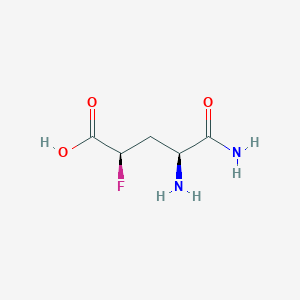
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
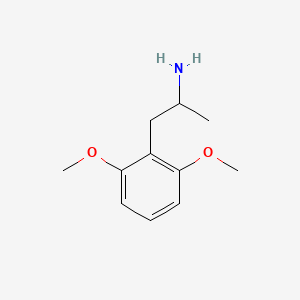
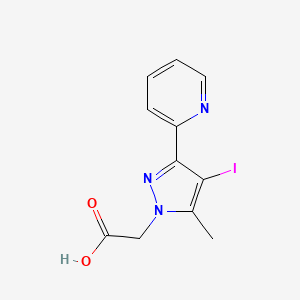
![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
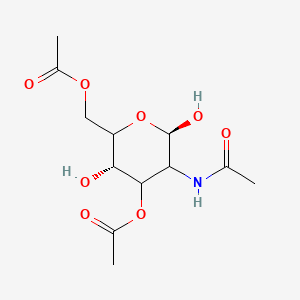
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
